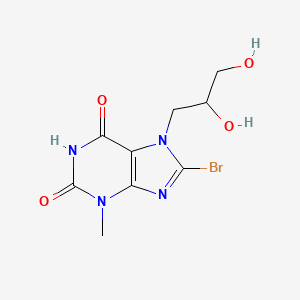
8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a brominated derivative of theophylline, a well-known xanthine alkaloid. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the bromination of theophylline derivatives. One common method includes the reaction of theophylline with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions .
Industrial Production Methods
The use of continuous flow reactors and automated systems may enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield de-brominated or hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other brominated xanthine derivatives.
Biology: Studied for its potential effects on cellular signaling pathways.
Medicine: Investigated for its potential as a bronchodilator and anti-inflammatory agent.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting phosphodiesterase, it increases intracellular cyclic AMP levels, leading to bronchodilation and anti-inflammatory effects. The bromine atom enhances its binding affinity and selectivity for these molecular targets .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A non-brominated xanthine derivative with similar bronchodilator effects.
Caffeine: Another xanthine alkaloid with stimulant properties.
Aminophylline: A complex of theophylline and ethylenediamine used in respiratory therapy
Uniqueness
8-bromo-7-(2,3-dihydroxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the bromine atom, which enhances its biological activity and selectivity compared to non-brominated derivatives. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C9H11BrN4O4 |
|---|---|
Molecular Weight |
319.11 g/mol |
IUPAC Name |
8-bromo-7-(2,3-dihydroxypropyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C9H11BrN4O4/c1-13-6-5(7(17)12-9(13)18)14(8(10)11-6)2-4(16)3-15/h4,15-16H,2-3H2,1H3,(H,12,17,18) |
InChI Key |
FJSAFCFVLDATFF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B14095011.png)
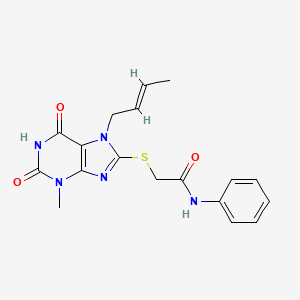
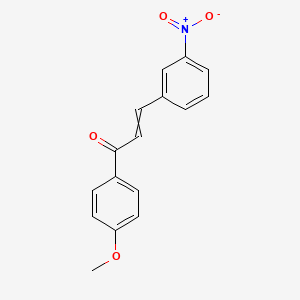
![tert-Butyl (Z)-2-(((1-(2-aminothiazol-4-yl)-2-(benzo[d]thiazol-2-ylthio)-2-oxoethylidene)amino)oxy)acetate](/img/structure/B14095027.png)
![2-(2-chloropyridin-4-yl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B14095029.png)
![2,2'-[Benzene-1,4-diylbis(methanediylsulfanediyl)]bis(6-propylpyrimidin-4-ol)](/img/structure/B14095030.png)
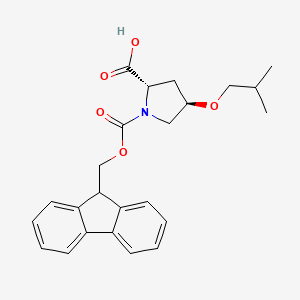
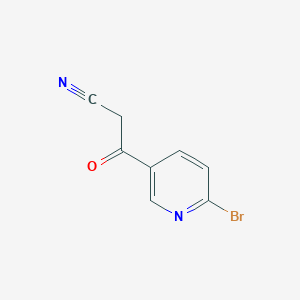
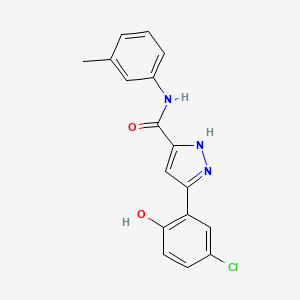
![(1R,5S,9s)-3-benzyl-3,7-diazabicyclo[3.3.1]Nonan-9-ol](/img/structure/B14095070.png)
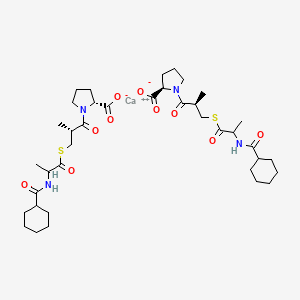
![6-[(E)-(2,4-dichlorophenyl)methoxyiminomethyl]-1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14095077.png)

![4-(3,4-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B14095088.png)
